(Z)-methyl 2-(6-fluoro-2-((3-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
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Properties
IUPAC Name |
methyl 2-[6-fluoro-2-(3-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O4S/c1-24-13-5-3-4-11(8-13)17(23)20-18-21(10-16(22)25-2)14-7-6-12(19)9-15(14)26-18/h3-9H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMLYSHCYOXBJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(6-fluoro-2-((3-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, focusing on its mechanisms, therapeutic potential, and related research findings.
Chemical Structure and Properties
The compound features a complex structure that integrates a thiazole moiety with a methoxybenzoyl group. Its molecular formula is , with a molecular weight of approximately 360.4 g/mol. The presence of fluorine and methoxy groups is significant for its biological activity, influencing both solubility and interaction with biological targets.
Anticancer Activity
Research indicates that compounds containing thiazole rings exhibit notable anticancer properties. For instance, thiazole derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) studies suggest that substituents like the methoxy group enhance cytotoxicity against cancer cells by increasing lipophilicity and facilitating cellular uptake .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | A431 (skin cancer) | 1.61 ± 1.92 | Induction of apoptosis |
| Compound 2 | Jurkat (leukemia) | 1.98 ± 1.22 | Cell cycle arrest |
| Compound 3 | HT-29 (colon cancer) | <0.01 | Inhibition of Bcl-2 |
Anticonvulsant Activity
Studies have also explored the anticonvulsant properties of similar thiazole compounds. In particular, the compound's ability to modulate neurotransmitter systems may contribute to its effectiveness in preventing seizures in animal models .
Table 2: Anticonvulsant Activity Studies
| Compound | Model Used | Efficacy (%) | Reference |
|---|---|---|---|
| Compound A | Picrotoxin-induced convulsion | 100% protection | |
| Compound B | Maximal electroshock model | Significant reduction in seizure duration |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Certain derivatives have shown inhibition against enzymes such as aldose reductase (ALR), which is implicated in diabetic complications. For example, related compounds exhibited IC50 values below 0.05 µM against ALR, indicating potent enzyme inhibition .
- Induction of Apoptosis : The presence of specific functional groups facilitates interactions with apoptotic pathways, leading to programmed cell death in cancer cells.
- Modulation of Neurotransmitter Systems : The compound may influence neurotransmitter levels, providing a mechanism for its anticonvulsant effects.
Case Studies
Recent studies have highlighted the therapeutic potential of thiazole derivatives in various disease models:
- Cancer Treatment : A study demonstrated that a related thiazole compound significantly reduced tumor size in xenograft models, showcasing its potential for clinical application in oncology.
- Seizure Management : In animal models, compounds similar to this compound showed promising results in reducing seizure frequency and severity.
Scientific Research Applications
Structural Overview
The compound features:
- Molecular Formula : C20H18N2O6S
- Molecular Weight : 414.43 g/mol
Its structural components include:
- A thiazole ring, which is crucial for its biological properties.
- Functional groups that facilitate interactions with biological targets.
Antidepressant Activity
Research indicates that derivatives similar to (Z)-methyl 2-(6-fluoro-2-((3-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate exhibit high affinities for serotonin receptors, particularly:
- 5-HT1A and 5-HT2A receptors : One derivative showed a Ki value of 17 nM for the 5-HT1A receptor, suggesting potential antidepressant properties. Studies utilizing animal models have demonstrated significant antidepressant-like activity through behavioral tests such as the forced swimming test (FST) and tail suspension test (TST), indicating reduced immobility times and thus potential efficacy in treating depression.
Anti-inflammatory Effects
Thiazole derivatives are known for their anti-inflammatory properties. The structure of this compound may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory medications.
Anti-cancer Activity
Research has shown that compounds with thiazole structures can exhibit cytotoxic effects against various cancer cell lines. Mechanisms of action often involve apoptosis induction and cell cycle arrest. Investigations into similar compounds have highlighted their potential as anticancer agents, warranting further studies on this compound.
Synthesis and Characterization
The synthesis of this compound typically involves:
- Formation of Key Intermediates : Starting from commercially available precursors through controlled reactions.
- Characterization Techniques : Techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Study on Antidepressant Effects
A series of benzothiazole derivatives were evaluated for their antidepressant-like activity in animal models. Results indicated that compounds structurally similar to this compound exhibited significant reductions in immobility times during FST and TST, suggesting therapeutic potential in treating mood disorders.
Anti-cancer Research
Investigations into thiazole derivatives have revealed promising anticancer activities, with studies demonstrating their ability to induce apoptosis in various cancer cell lines. These findings support the hypothesis that this compound may also possess similar anticancer properties, necessitating further exploration.
Q & A
Q. Q1. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Synthetic Route Selection : Use the Hantzsch thiazole synthesis as a starting point, substituting α-halocarbonyl compounds with fluorinated precursors to introduce the 6-fluoro group .
- Reaction Conditions : Optimize temperature (70–90°C) and solvent polarity (e.g., DMF or THF) to enhance imine bond formation and reduce side reactions. Catalysts like DMAP can improve acylation efficiency .
- Purification : Employ gradient elution in HPLC with a C18 column (acetonitrile/water mobile phase) to isolate the Z-isomer, confirmed via NOESY NMR for stereochemical validation .
Q. Q2. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to verify the benzo[d]thiazole core, fluorine coupling patterns, and imine bond geometry (Z-configuration) .
- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 443.5 for [M+H]) ensures molecular formula accuracy .
- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in ethyl acetate/hexane mixtures .
Advanced Research Questions
Q. Q3. How does the fluorine atom at position 6 influence the compound’s bioactivity compared to chloro or methyl analogs?
Methodological Answer:
- Comparative SAR Studies : Synthesize analogs with Cl or CH at position 6 and test binding affinity (e.g., SPR assays) against targets like kinase enzymes. Fluorine’s electronegativity enhances target interaction (IC values ~0.5 μM vs. 2.1 μM for Cl-analogs) .
- Metabolic Stability : Use hepatic microsomal assays to demonstrate fluorine’s resistance to oxidative metabolism (t > 4 hours vs. 1.5 hours for CH-analogs) .
Q. Q4. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Orthogonal Assays : Validate antiviral activity via plaque reduction neutralization tests (PRNT) alongside cytotoxicity profiling (CC > 50 μM in HEK293 cells) to rule off-target effects .
- Batch Consistency : Check synthetic batches for impurities (e.g., hydrolyzed ester byproducts via LC-MS) that may skew bioactivity .
Q. Q5. What computational strategies predict the compound’s molecular targets and binding modes?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to screen against kinase libraries (e.g., PDB: 3POZ) prioritizing the benzothiazole core’s π-π stacking with ATP-binding pockets .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the imine bond in physiological conditions (RMSD < 2 Å over 50 ns) .
Advanced Methodological Challenges
Q. Q6. What strategies enable selective functionalization of the benzo[d]thiazole core for SAR studies?
Methodological Answer:
- Protection-Deprotection : Temporarily mask the imine group with Boc-protection to allow regioselective sulfonation or alkylation at position 2 .
- Cross-Coupling : Use Suzuki-Miyaura reactions (Pd(PPh), KCO) to introduce aryl groups at position 6 without disrupting the Z-configuration .
Q. Q7. How can researchers address instability of the imine bond under physiological pH?
Methodological Answer:
- Prodrug Design : Convert the imine to a stable oxime analog (e.g., hydroxylamine hydrochloride at pH 5.0) with in situ reconversion in target tissues .
- pH-Sensitive Formulations : Encapsulate the compound in PLGA nanoparticles (pH 7.4 stable, degradable at lysosomal pH 5.0) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
